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molecular formula C12H16ClNO4S B3044454 5-(5-Chloropentanoyl)-2-methoxybenzenesulfonamide CAS No. 100078-25-9

5-(5-Chloropentanoyl)-2-methoxybenzenesulfonamide

Cat. No. B3044454
M. Wt: 305.78 g/mol
InChI Key: XEWDUSAOACYRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132547B2

Procedure details

A 25% aqueous ammonium solution was added dropwise to a solution of 5-(5-chloropentanoyl)-2-methoxybenzenesulfonyl chloride (3.00 g) obtained in Reference Example 65 in tetrahydrofuran (50 ml) under ice-cooling. After stirring at room temperature for 30 minutes, the solvent was evaporated under reduced pressure, extracted with ethyl acetate, and washed with brine. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound as colorless crystals (2.54 g) having a melting point of 135 to 136° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(5-chloropentanoyl)-2-methoxybenzenesulfonyl chloride
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH4+:1].[Cl:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([C:9]1[CH:10]=[CH:11][C:12]([O:19][CH3:20])=[C:13]([S:15](Cl)(=[O:17])=[O:16])[CH:14]=1)=[O:8]>O1CCCC1>[Cl:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([C:9]1[CH:10]=[CH:11][C:12]([O:19][CH3:20])=[C:13]([S:15]([NH2:1])(=[O:17])=[O:16])[CH:14]=1)=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+]
Name
5-(5-chloropentanoyl)-2-methoxybenzenesulfonyl chloride
Quantity
3 g
Type
reactant
Smiles
ClCCCCC(=O)C=1C=CC(=C(C1)S(=O)(=O)Cl)OC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCCCCC(=O)C=1C=CC(=C(C1)S(=O)(=O)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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